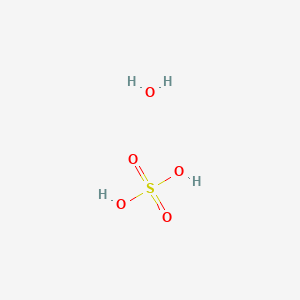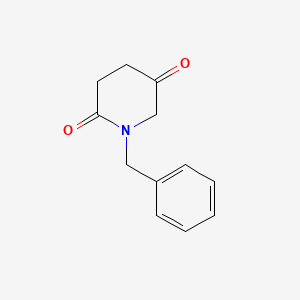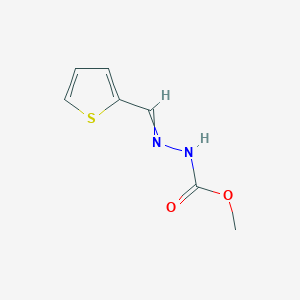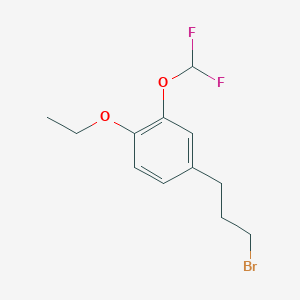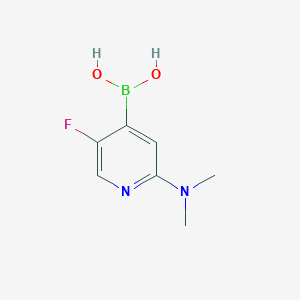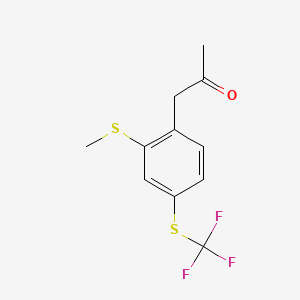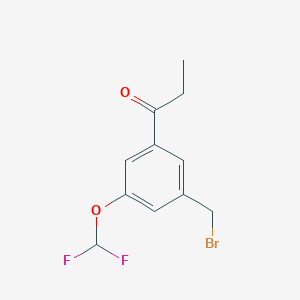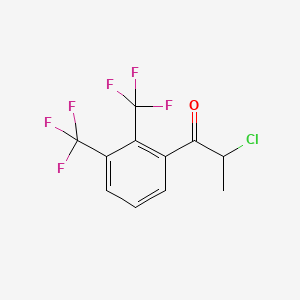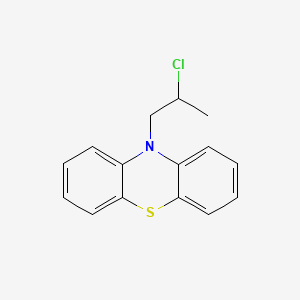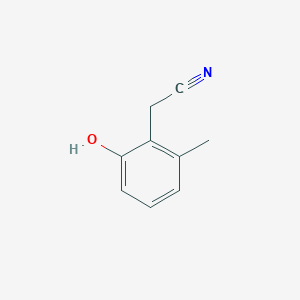
1-(3-Amino-2-iodophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Amino-2-iodophenyl)propan-2-one is an organic compound with the molecular formula C9H10INO and a molecular weight of 275.09 g/mol . This compound is characterized by the presence of an amino group and an iodine atom attached to a phenyl ring, along with a propan-2-one moiety. It is a valuable intermediate in organic synthesis and has various applications in scientific research.
Métodos De Preparación
The synthesis of 1-(3-Amino-2-iodophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the iodination of 3-aminoacetophenone followed by a Friedel-Crafts acylation reaction. The reaction conditions typically include the use of iodine and a suitable oxidizing agent for the iodination step, followed by the use of an acylating agent such as acetyl chloride in the presence of a Lewis acid catalyst for the acylation step . Industrial production methods may involve similar steps but are optimized for large-scale production with considerations for cost, yield, and safety.
Análisis De Reacciones Químicas
1-(3-Amino-2-iodophenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride results in alcohols.
Aplicaciones Científicas De Investigación
1-(3-Amino-2-iodophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Amino-2-iodophenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparación Con Compuestos Similares
1-(3-Amino-2-iodophenyl)propan-2-one can be compared with similar compounds such as phenylacetone and 3-aminoacetophenoneThis difference in functional groups imparts unique reactivity and applications to this compound . Other similar compounds include 3-aminoacetophenone, which has an amino group but lacks the iodine atom, resulting in different chemical properties and reactivity.
Propiedades
Fórmula molecular |
C9H10INO |
|---|---|
Peso molecular |
275.09 g/mol |
Nombre IUPAC |
1-(3-amino-2-iodophenyl)propan-2-one |
InChI |
InChI=1S/C9H10INO/c1-6(12)5-7-3-2-4-8(11)9(7)10/h2-4H,5,11H2,1H3 |
Clave InChI |
CTKSQCYSSHBUEK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C(=CC=C1)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


